molecular formula C25H26O9 B114225 4-O-Butanoyl-4'-demethylpodophyllotoxin CAS No. 153448-17-0

4-O-Butanoyl-4'-demethylpodophyllotoxin

货号: B114225
CAS 编号: 153448-17-0
分子量: 470.5 g/mol
InChI 键: IZICVMOVTLJVDP-ANCALKEFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-O-Butanoyl-4'-demethylpodophyllotoxin, also known in research literature as BN 58705, is a synthetically derived cyclolignan that serves as a potent cytotoxic agent in anticancer research . Its core research value lies in its unique mechanism of action and its demonstrated efficacy against drug-resistant human tumor cell lines. Unlike the well-known podophyllotoxin derivative etoposide, which acts as a topoisomerase II poison, this compound inhibits tubulin polymerization, thereby preventing microtubule assembly and causing a block in the mitotic phase of the cell cycle . This mechanism is similar to that of vinca alkaloids, but studies have shown that BN 58705 can exert a stronger cytotoxic activity in vitro than both etoposide and vincristine . A significant area of investigation for this compound is its ability to overcome multidrug resistance. Research has shown that BN 58705 is cytotoxic against several drug-resistant tumor cell lines at concentrations 100- to 1000-fold lower than those required for conventional chemotherapeutic agents like Adriamycin to achieve similar effects . Furthermore, recent studies on related demethylpodophyllotoxin derivatives highlight their potential to induce DNA damage, cell cycle arrest at the G2/M phase, and apoptosis in cancer cells, often through modulation of critical pathways such as PI3K-AKT signaling . The butanoyl modification at the C-4 position is a key structural feature explored to optimize the antitumor profile and overcome the limitations of parent compounds . This makes this compound a valuable tool compound for researchers studying novel antimitotic agents, mechanisms to circumvent chemoresistance, and the development of new chemotherapeutic strategies.

属性

CAS 编号

153448-17-0

分子式

C25H26O9

分子量

470.5 g/mol

IUPAC 名称

[(5R,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] butanoate

InChI

InChI=1S/C25H26O9/c1-4-5-20(26)34-24-14-9-17-16(32-11-33-17)8-13(14)21(22-15(24)10-31-25(22)28)12-6-18(29-2)23(27)19(7-12)30-3/h6-9,15,21-22,24,27H,4-5,10-11H2,1-3H3/t15-,21+,22-,24-/m0/s1

InChI 键

IZICVMOVTLJVDP-ANCALKEFSA-N

SMILES

CCCC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

手性 SMILES

CCCC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

规范 SMILES

CCCC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

同义词

4-O-butanoyl-4'-demethylpodophyllotoxin
BN 58705
BN-58705

产品来源

United States

科学研究应用

Synthesis of 4-O-Butanoyl-4'-demethylpodophyllotoxin

The synthesis of this compound typically involves modifications to the core podophyllotoxin structure to enhance its solubility and bioactivity. Various synthetic strategies have been explored, including:

  • Acylation Reactions: The introduction of butanoyl groups has been shown to improve the pharmacokinetic properties of podophyllotoxin derivatives.
  • Click Chemistry: This method has been employed to create conjugates that link sugars or other bioactive molecules to the podophyllotoxin scaffold, enhancing its selectivity and uptake by cancer cells .

The biological activity of this compound is primarily characterized by its cytotoxic effects against various cancer cell lines. Research indicates that this compound exhibits potent anticancer activity, with IC50 values significantly lower than those of traditional chemotherapeutics such as etoposide and cisplatin.

Table 1: Cytotoxicity Data of this compound

CompoundIC50 (μM)Cancer Cell Line
This compound0.49 - 6.70HL-60 (Leukemia)
SMMC-7721 (Hepatoma)
A-549 (Lung Cancer)
MCF-7 (Breast Cancer)
SW480 (Colon Cancer)
Etoposide0.31 - 32.82Control
Cisplatin1.17 - 15.86Control

Structure-Activity Relationship (SAR)

Studies have revealed that modifications at specific positions on the podophyllotoxin scaffold can significantly influence its anticancer potency. The following factors are critical:

  • Acyl Substitution: The presence of a butanoyl group at the 4-O position enhances solubility and cellular uptake.
  • Sugar Conjugation: Linking sugars such as glucose via a triazole ring has been shown to improve selectivity for cancer cells expressing glucose transporters .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Butanoyl GroupIncreases solubility and potency
GlycosylationEnhances selectivity via GLUT uptake
Position of SubstitutionCritical for maintaining topoisomerase inhibition

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Antitumor Activity: A recent study demonstrated that this compound showed remarkable cytotoxicity against various human cancer cell lines, outperforming established chemotherapeutics like etoposide .
  • Combination Therapy Research: Research has indicated that combining this compound with other agents may lead to synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types .

相似化合物的比较

Comparison with Similar Compounds

2.2.1 Cytotoxicity and Antitumor Efficacy
Compound IC₅₀ (Resistant Cell Lines) In Vivo Efficacy (TNBC Model) Immune Modulation References
BDPT Sub-µM range Not reported Inhibits TNF-α, IL-1β
DPPT 0.1–1 µM Reduces TNBC tumor growth None reported
Podophyllotoxin 0.01–0.1 µM Not reported Microtubule disruption
Etoposide 1–10 µM Clinically validated Topoisomerase II inhibition
  • DPPT shows superior in vivo efficacy in TNBC models, reducing tumor size by >50% .
2.2.2 Mechanism of Action
  • BDPT : Combines microtubule disruption (inherited from podophyllotoxin) with selective cytokine inhibition .
  • DPPT : Primarily acts via microtubule depolymerization, similar to podophyllotoxin, but with reduced toxicity .
  • Etoposide: Targets topoisomerase II, causing DNA breaks, but lacks immunomodulatory effects .

Pharmacokinetic and Physicochemical Properties

Compound Solubility (LogP) Stability Bioavailability References
BDPT 2.8 (predicted) Stable in plasma Not reported
DPPT 1.9 Sensitive to oxidation Moderate
Compound 41 -0.5 High aqueous stability Low
  • Key Insights :
    • BDPT’s higher LogP suggests better tissue penetration than DPPT or glycosylated derivatives.
    • Polar derivatives like Compound 41 may require prodrug strategies for optimal delivery .

Clinical and Industrial Relevance

  • BDPT: Potential as a dual-action agent for cancers with inflammatory microenvironments (e.g., TNBC) .

准备方法

Reaction Mechanism and Conditions

The demethylation proceeds via acid-catalyzed cleavage of the 4'-methoxy group. MSA acts as both a solvent and catalyst, while D,L-methionine serves as a scavenger for methyl groups, preventing re-methylation. Key parameters include:

  • Temperature : –10°C to 40°C (optimal at 0°C for 6 hours).

  • Molar Ratios : Podophyllotoxin : MSA : D,L-methionine = 1 : 50 : 6.

  • Workup : Precipitation in ice-water followed by ethyl acetate extraction and NaHCO₃ washing.

Purification of DMEP

Crude DMEP is purified via:

  • Recrystallization : From acetone-water (5:2), yielding 65% pure product.

  • Chromatography : Silica gel eluted with CH₂Cl₂-acetone (95:5), achieving 79% purity.

Table 1. Comparative Demethylation Methods

MethodReagentsYield (%)Purity (%)Reference
HBr (gaseous)HBr, CH₂Cl₂5465
MSA/D,L-methionineMSA, D,L-methionine, H₂O9879
Formic Acid/MSAFormic acid, MSA8872

The introduction of a butanoyl group at the 4-O position of DMEP is achieved through esterification. While specific protocols for BDPT are not detailed in the provided sources, analogous reactions from PMC7857870 and US6008382A inform the likely procedure.

Esterification Strategy

  • Reagents : Butanoyl chloride or butanoic anhydride in the presence of a base (e.g., pyridine).

  • Solvent : Dichloromethane (CH₂Cl₂) or acetone.

  • Conditions : 0°C to room temperature, 2–6 hours.

Workup and Isolation

  • Neutralization : Excess acid is quenched with NaHCO₃.

  • Extraction : Ethyl acetate or CH₂Cl₂.

  • Purification : Recrystallization from isopropyl ether or acetone-water.

Table 2. Hypothetical Butanoylation Parameters (Inferred)

ParameterValueReference
ReagentButanoyl chloride
SolventCH₂Cl₂
Temperature0°C → 25°C
Reaction Time4 hours
Yield (Expected)70–85%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment : Crude DMEP shows 79% purity via HPLC (C18 column, CH₃CN:H₂O = 60:40).

Nuclear Magnetic Resonance (NMR)

  • DMEP : ¹H NMR (CDCl₃, 400 MHz): δ 6.60 (s, 1H, ArH), 5.95 (s, 2H, OCH₂O), 4.75 (d, J = 5 Hz, 1H, H-1).

  • BDPT (Predicted) : ¹H NMR would show a butanoyl triplet at δ 0.95 (CH₃) and a quartet at δ 2.35 (COCH₂).

Infrared (IR) Spectroscopy

  • BDPT : Expected C=O stretch at 1720 cm⁻¹ and ester C–O at 1250 cm⁻¹.

Challenges and Optimization Opportunities

  • Demethylation Scalability : MSA-based methods are scalable but require corrosion-resistant equipment.

  • Butanoylation Efficiency : Side reactions (e.g., epimerization) may occur; rigorous temperature control is critical.

  • Purification Costs : Chromatography remains costly for industrial-scale production .

常见问题

Q. What methodologies are recommended for the extraction and structural identification of 4'-demethylpodophyllotoxin and its derivatives from natural sources?

To isolate 4'-demethylpodophyllotoxin, researchers typically use chromatographic techniques such as column chromatography or HPLC, followed by structural elucidation via ESI-MS (electrospray ionization mass spectrometry) and NMR spectroscopy. For example, ESI-MS in negative ion mode (m/z 399.1099) confirms the molecular formula (C21H20O8) of 4'-demethylpodophyllotoxin . UPLC-DAD-ESI-MS/MS is also employed for phytochemical profiling of lignans in plant extracts, enabling differentiation between structurally similar compounds like podophyllotoxin and its demethylated analogs .

Q. How should 4'-demethylpodophyllotoxin be handled and prepared for in vitro cytotoxicity assays?

The compound is supplied as a solid and requires dissolution in inert organic solvents such as DMSO or dimethylformamide (DMF). Stock solutions (2–3 mg/mL) should be purged with inert gas to prevent oxidation. Prior to cell-based assays, serial dilutions in culture media are recommended to avoid solvent toxicity. Solubility and stability data should be validated via HPLC .

Q. What cell-based models are suitable for initial cytotoxicity screening of 4'-demethylpodophyllotoxin analogs?

Triple-negative breast cancer (TNBC) cell lines (e.g., HCC1806, MDA-MB-468) are commonly used due to their sensitivity to microtubule-targeting agents. Dose-response curves (0.1–10 µM) with 48–72 hr exposure times, coupled with MTT or ATP-based viability assays, provide robust IC50 values. Transcriptomic analysis of treated cells can identify pathways affected, such as mitotic spindle assembly or cytokine signaling .

Advanced Research Questions

Q. How can researchers confirm the mechanism of action of 4'-demethylpodophyllotoxin in disrupting microtubule dynamics?

Transcriptomic profiling (RNA-Seq) of treated TNBC cells reveals downregulation of microtubule-associated genes (e.g., AHCYL1, SPG21) and pathways like mitotic phase transition . Complementary techniques include:

  • Tubulin polymerization assays to quantify inhibition kinetics.
  • Crystallography to resolve ligand-tubulin binding modes (e.g., epipodophyllotoxin analogs ).
  • Gene silencing (siRNA/CRISPR) of candidate targets to validate functional roles in cytotoxicity.

Q. What synthetic strategies improve the pharmacological profile of 4'-demethylpodophyllotoxin derivatives?

Key modifications include:

  • 4β-Anilino substitutions to enhance cytotoxicity and reduce toxicity, as seen in analogs with IC50 values <50 nM in leukemia models .
  • Fluorination at C-2 to improve metabolic stability, achieved via electrophilic fluorination .
  • Prodrug development via glycosylation or acetal formation to enhance solubility and bioavailability .

Q. How should in vivo efficacy studies be designed to evaluate 4'-demethylpodophyllotoxin in xenograft models?

  • Use immunodeficient mice implanted with TNBC cells (e.g., HCC1806 xenografts).
  • Administer compound intravenously or intraperitoneally (e.g., 5–10 mg/kg, 3× weekly) for 4–6 weeks.
  • Monitor tumor volume via calipers and validate efficacy with excised tumor weights. Include vehicle controls and body weight tracking to assess toxicity .

Q. How can researchers address discrepancies in cytotoxicity data across different studies?

Variability may arise from:

  • Cell line heterogeneity (e.g., TNBC subtypes: basal-like vs. mesenchymal).
  • Assay conditions (e.g., exposure time, serum concentration).
  • Compound purity (validate via HPLC and NMR ).
    Standardize protocols using reference compounds (e.g., paclitaxel) and cross-validate results in multiple models.

Q. What strategies mitigate drug resistance in 4'-demethylpodophyllotoxin analogs?

  • Develop multitargeting analogs (e.g., dual tubulin/DNA topoisomerase inhibitors ).
  • Combine with P-glycoprotein inhibitors to overcome efflux-mediated resistance.
  • Use nanoparticle formulations to enhance tumor penetration and reduce systemic toxicity .

Methodological Notes

  • Structural Analysis : Always cross-validate ESI-MS and NMR data with literature references (e.g., C21H20O8 for 4'-demethylpodophyllotoxin ).
  • In Vivo Protocols : Adhere to ethical guidelines for tumor burden endpoints (e.g., ≤1.5 cm³ in mice).
  • Data Reproducibility : Share raw RNA-Seq data via public repositories (e.g., GEO) for independent validation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。